molecular formula C9H12O4 B6604853 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid CAS No. 2106705-02-4

4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No. B6604853
CAS RN: 2106705-02-4
M. Wt: 184.19 g/mol
InChI Key: OWORTXGVDSGDKQ-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, or 4-ECPCA, is a compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a cyclic carboxylic acid and is formed by the condensation of two molecules of ethoxycarbonylspiro[2.2]pentane-1-carboxylic acid. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry, and is used as a starting material for the production of various active pharmaceutical ingredients (APIs). It is also used as a catalyst in the synthesis of other compounds and as a reagent for amino acid synthesis.

Mechanism of Action

The mechanism of action of 4-ECPCA is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of peptides and other biomolecules. Additionally, it has been shown to interact with various enzymes, which may be responsible for its ability to act as a catalyst in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ECPCA are not fully understood, but it has been shown to interact with various enzymes and to form hydrogen bonds with other molecules. It has also been shown to interact with various proteins, which may be responsible for its ability to act as a catalyst in the synthesis of various compounds. Additionally, it has been suggested that it may have anti-inflammatory and anti-bacterial properties, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-ECPCA in lab experiments are its low cost, availability, ease of use, and its ability to act as a catalyst in the synthesis of various compounds. Additionally, it can be used in a variety of laboratory applications, such as organic synthesis, pharmaceuticals, and biochemistry. However, its use is limited by its instability in the presence of strong acids and bases, as well as its tendency to form hydrogen bonds with other molecules.

Future Directions

There are a number of potential future directions for 4-ECPCA research. These include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, research into the mechanisms of action and potential uses of the compound in drug development and drug delivery systems could be beneficial. Finally, further research into the potential use of 4-ECPCA as a catalyst in the synthesis of various compounds, such as peptides and other biomolecules, could lead to new and improved compounds for use in a variety of applications.

Synthesis Methods

4-ECPCA is synthesized by the condensation reaction of two molecules of ethoxycarbonylspiro[2.2]pentane-1-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution. The reaction can be carried out at room temperature or slightly elevated temperatures, and the resulting product is a white crystalline solid. The reaction is also reversible, which allows for the recovery of the starting material if desired.

Scientific Research Applications

4-ECPCA has been widely used in scientific research due to its unique properties and potential applications. It is used as a starting material for the production of various active pharmaceutical ingredients (4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid), and is also used as a catalyst in the synthesis of other compounds and as a reagent for amino acid synthesis. In addition, it has been used in the synthesis of various organic compounds, such as amines, alcohols, and esters, and has been used as a reactant in the synthesis of peptides and other biomolecules. It is also used in the synthesis of various polymers, such as polyurethanes and polycarbonates.

properties

IUPAC Name

2-ethoxycarbonylspiro[2.2]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-8(12)6-4-9(6)3-5(9)7(10)11/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWORTXGVDSGDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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